4-Bromo-2-hydroxyphenylboronic acid
Description
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Properties
IUPAC Name |
(4-bromo-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUYEXJCBJEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Hydroxyphenylboronic Acid
Strategies for Boronic Acid Moiety Introduction
The introduction of the boronic acid group onto the phenyl ring is a critical step in the synthesis of 4-bromo-2-hydroxyphenylboronic acid. Several methods have been developed, each with its own advantages and limitations.
Directed ortho-Metalation and Boronation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce the boronic acid moiety. organic-chemistry.orgbaranlab.org
In the context of synthesizing this compound, the hydroxyl group can act as a DMG. However, the acidic proton of the hydroxyl group must be protected or a stoichiometric amount of base must be used. A common approach involves the in-situ generation of the lithium phenoxide, which then directs the lithiation to the ortho-position. Subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields the desired boronic acid. For instance, 2-bromophenol (B46759) can be treated with n-butyllithium to effect both deprotonation of the hydroxyl group and lithium-bromine exchange, followed by reaction with trimethyl borate to produce 2-hydroxyphenylboronic acid. google.com A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has also been described for the synthesis of azabiaryls, highlighting the utility of this approach in generating functionalized boronic acids for further reactions. nih.gov
Table 1: Key Features of Directed ortho-Metalation for Boronic Acid Synthesis
| Feature | Description |
| Regioselectivity | High, directed by the DMG to the ortho-position. wikipedia.orgorganic-chemistry.org |
| Reagents | Strong organolithium bases (e.g., n-BuLi, s-BuLi). baranlab.org |
| Electrophile | Trialkyl borates (e.g., B(OMe)₃, B(O-iPr)₃). google.com |
| Considerations | Protection of acidic protons may be necessary. Competition with lithium-halogen exchange can occur. uwindsor.ca |
Transition-Metal-Catalyzed Borylation of Aryl Halides (e.g., Miyaura Borylation)
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylboronic esters. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The resulting boronic esters can then be hydrolyzed to the corresponding boronic acids.
For the synthesis of this compound, a suitable starting material would be a dihalogenated phenol (B47542), such as 2,4-dibromophenol. The challenge lies in achieving selective borylation at one of the halogenated positions while leaving the other intact. The choice of catalyst, ligand, and reaction conditions is crucial for controlling this selectivity. While the standard Miyaura borylation is widely used, modifications using more atom-economical boron sources like tetrahydroxydiboron (B82485) (bis-boronic acid) have been developed. nih.gov The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate. alfa-chemistry.com
Table 2: Components of the Miyaura Borylation Reaction
| Component | Example | Role |
| Aryl Halide | Aryl bromides, iodides, triflates wikipedia.orgnih.gov | Substrate providing the aryl group. |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) organic-chemistry.org | Source of the boronate group. |
| Catalyst | PdCl₂(dppf), Pd₂(dba)₃/XPhos wikipedia.orgnih.gov | Facilitates the cross-coupling. |
| Base | KOAc, KOPh organic-chemistry.org | Promotes the transmetalation step. |
Grignard Reagent-Mediated Boronation
The reaction of Grignard reagents with borate esters is a classic and widely used method for the synthesis of boronic acids. google.comorganic-chemistry.org This approach involves the formation of an arylmagnesium halide from an aryl halide, which is then reacted with a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the arylboronic acid. google.com
To synthesize this compound using this method, a protected dihalophenol is typically required. For example, 4-bromo-2-methoxyphenol (B1221611) could be converted to its Grignard reagent, which is then reacted with a borate ester. Deprotection of the methoxy (B1213986) group would then yield the final product. A key consideration is the potential for the Grignard reagent to react with other functional groups present in the molecule. wikipedia.org The synthesis of hydroxyphenylboronic acids often involves protecting the hydroxyl group before forming the Grignard reagent to prevent side reactions. google.com The reaction is typically carried out at low temperatures to control the reactivity of the organometallic intermediate. google.comwikipedia.org
Strategies for Orthogonal Functional Group Incorporation
The successful synthesis of this compound also depends on the ability to introduce the bromo and hydroxyl groups in a controlled manner, either before or after the formation of the boronic acid.
Selective Bromination of 2-Hydroxyphenylboronic Acid Precursors
One strategy involves the selective bromination of a pre-existing 2-hydroxyphenylboronic acid or a protected derivative. The directing effects of the hydroxyl and boronic acid groups will influence the regioselectivity of the bromination reaction. The hydroxyl group is an ortho-, para-director, while the boronic acid group is a meta-director. This can lead to a mixture of products, making selective bromination challenging.
However, methods for the regioselective halogenation of arylboronic acids have been developed. For example, silver(I)-mediated bromination of arylboronic acids has been shown to provide ortho-haloarylboronic acids. nih.gov The choice of brominating agent and reaction conditions is critical to achieve the desired 4-bromo isomer. If the hydroxyl group is protected, bromination may occur preferentially at the para-position to the protected hydroxyl group. zenodo.org
Functionalization of Pre-formed Arylboronic Acids
Another approach involves starting with a pre-formed arylboronic acid and introducing the necessary functional groups. For instance, one could start with 2-hydroxyphenylboronic acid and attempt a selective bromination. As mentioned previously, controlling the regioselectivity of this electrophilic aromatic substitution can be difficult.
Alternatively, a pre-functionalized starting material can be used. For example, starting with 4-bromophenol, one could first protect the hydroxyl group, then introduce the boronic acid moiety at the 2-position via a directed ortho-metalation strategy, and finally deprotect the hydroxyl group. The functionalization of alcohols can also be achieved through catalytic systems involving boronic acids, photocatalysis, and hydrogen atom transfer (HAT) catalysis, which could potentially be adapted for the modification of hydroxyphenylboronic acid derivatives. wvu.edu
Chemo- and Regioselective Synthesis Considerations
Chemoselectivity in this context refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the control of the position at which this reaction occurs. For a starting material like 3-bromophenol (B21344), there are three possible positions for C-H borylation on the aromatic ring: C2, C4, and C6. The electronic properties of the hydroxyl (-OH) and bromo (-Br) groups, along with steric factors, influence the reactivity of these positions.
Traditional electrophilic aromatic substitution reactions are often insufficient for achieving the desired regioselectivity. Therefore, modern synthetic methods rely on advanced catalytic C-H activation and borylation. Iridium- and Ruthenium-catalyzed reactions are at the forefront of achieving high regioselectivity in the borylation of phenol derivatives.
Iridium-Catalyzed Ortho-Borylation: Iridium-based catalysts are powerful tools for C-H borylation. While these reactions are typically governed by steric effects, leading to borylation at the least hindered position, specific strategies have been developed to direct the reaction to the sterically more crowded ortho position of phenols. nih.govrsc.org One successful approach involves an in situ reaction of the phenol with the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) to form an aryl-O-Bpin species. This species can then engage in an electrostatic interaction between the oxygen of the boronate ester and the bipyridine ligand on the iridium catalyst, favoring the transition state that leads to ortho-borylation. nih.gov
The choice of the diboron reagent is also crucial. It has been demonstrated that using ethylene (B1197577) glycol-based diboron (B₂eg₂) instead of the more common B₂pin₂ can dramatically increase the selectivity for the ortho product to greater than 99%. nih.gov This is attributed to reduced steric hindrance in the transition state. nih.gov
Ruthenium-Catalyzed Ortho-Borylation: An alternative strategy employs ruthenium catalysts in conjunction with a removable directing group. rsc.orgresearchgate.net In this method, the phenolic hydroxyl group is first converted into a directing group, such as a diphenylphosphinite (-OPPh₂). rsc.orgrsc.org This group chelates to the ruthenium center, positioning the catalyst to selectively activate and borylate the C-H bond at the ortho position. Following the borylation step, the directing group is cleaved under acidic conditions to reveal the free hydroxyl group and afford the desired ortho-borylated phenol. rsc.org This method demonstrates high synthetic utility and can even be performed as a one-pot reaction starting directly from the phenol. rsc.orgresearchgate.net
The following table summarizes key catalytic systems used for the regioselective borylation of phenols.
| Catalyst System | Directing Principle | Primary Product | Reference |
| [Ir(OMe)(cod)]₂ / dtbpy | Ligand-Substrate Electrostatic Interaction | ortho-borylated phenol | nih.gov |
| [RuCl₂(p-cymene)]₂ | Removable -OPPh₂ Directing Group | ortho-borylated phenol | rsc.orgrsc.org |
| [IrCl(cod)]₂ / pivalic acid | Steric and Electronic Control | meta-borylated phenol | rsc.org |
| [Ir(cod)Cl]₂ / n-Pr₄N⁺ counterion | Ion-Pair Electrostatic Interaction | para-borylated phenol sulfate | nih.gov |
Protecting Group Strategies for the Hydroxyl Functionality in Synthesis
When employing synthetic routes that involve highly reactive organometallic intermediates, such as Grignard reagents or organolithium species, the acidic proton of the phenolic hydroxyl group must be protected. oup.comsciencemadness.org Failure to do so would result in the quenching of the organometallic reagent by the acidic proton, preventing the desired borylation reaction. A protecting group is a temporary modification of the functional group that renders it inert to specific reaction conditions. After the desired transformation is complete, the protecting group is removed to restore the original functionality. organic-chemistry.org
The choice of a protecting group is critical and must satisfy several criteria: it should be easy to install in high yield, stable to the subsequent reaction conditions, and easy to remove selectively in high yield without affecting other parts of the molecule. organic-chemistry.org For phenols, ethers and silyl (B83357) ethers are the most common classes of protecting groups. oup.com
Common Protecting Groups for Phenols:
Benzyl (B1604629) (Bn) Ethers: Formed by reacting the phenol with benzyl bromide or chloride under basic conditions. Benzyl ethers are robust and stable to a wide range of reagents but can be readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the carbon-oxygen bond. sciencemadness.org
Silyl Ethers: A variety of silyl ethers are used, with their stability generally increasing with the steric bulk of the substituents on the silicon atom. Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS). fiveable.melibretexts.org They are typically installed using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. Cleavage is most often achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. libretexts.org
Alkoxyalkyl Ethers (Acetals): Groups like methoxymethyl (MOM) and 2-tetrahydropyranyl (THP) protect the hydroxyl group as an acetal. oup.comlibretexts.org These are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. oup.com
Carbamates: In some cases, the protecting group can also serve as a directing group. For instance, an N,N-diethylcarbamoyl group can protect the phenol while also directing an iridium-catalyzed borylation to the ortho position. epa.gov
The table below details some of the most common protecting groups for hydroxyl functionalities.
| Protecting Group | Structure | Protection Reagent(s) | Deprotection Condition(s) | Stability |
| Benzyl (Bn) | -CH₂Ph | BnBr, NaH | H₂, Pd/C | Stable to acid, base, organometallics |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole | TBAF or H⁺ | Stable to base; labile to acid and fluoride |
| Methoxymethyl (MOM) | -CH₂OCH₃ | MOM-Cl, DIEA | Acid (e.g., HCl) | Stable to base, organometallics; labile to acid |
| Tetrahydropyranyl (THP) | -C₅H₉O | Dihydropyran, H⁺ (cat.) | Aqueous Acid | Stable to base, organometallics; labile to acid |
| Carbamate (e.g., Boc) | -C(O)O(C(CH₃)₃) | Boc₂O, DMAP | Strong Acid (e.g., TFA) or heat | Stable to base and hydrogenolysis |
A general synthetic route starting from 3-bromophenol would therefore involve:
Protection of the hydroxyl group, for example as a TBDMS ether.
Formation of an organometallic species, either by halogen-metal exchange of the aryl bromide with an organolithium reagent or by formation of a Grignard reagent. google.com
Reaction of the organometallic intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the protected boronic acid.
Deprotection of the hydroxyl group to yield the final product, this compound.
Alternatively, the direct C-H borylation methods described in the previous section offer a more atom-economical approach, potentially bypassing the need for halogen-metal exchange, but still requiring careful selection of catalysts and protecting/directing groups to ensure the correct regiochemical outcome.
Reactivity and Transformational Chemistry of 4 Bromo 2 Hydroxyphenylboronic Acid
Cross-Coupling Reaction Pathways
The primary reactive sites on 4-bromo-2-hydroxyphenylboronic acid for cross-coupling reactions are the bromo-substituent and the boronic acid group. The presence of both a halide and a boronic acid on the same molecule allows for selective reactions depending on the chosen coupling partner and reaction conditions. This section will focus on the reactivity of the bromo-substituent.
Suzuki-Miyaura Cross-Coupling with the Bromo-Substituent
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. wikipedia.orgyonedalabs.com In the context of this compound, the bromo group serves as the electrophilic partner, reacting with various organoboron reagents to form biaryl structures. This reaction is of significant interest for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. nih.govnih.gov
The choice of catalyst is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts are the most widely used for this transformation due to their high efficiency and functional group tolerance. nih.govlibretexts.org
Commonly employed palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netmdpi.com These precatalysts are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. researchgate.net The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org
The efficiency of the catalyst system can be influenced by the choice of ligands, which stabilize the palladium center and modulate its reactivity. For instance, dialkylbiaryl phosphine (B1218219) ligands have demonstrated broad applicability in Suzuki-Miyaura reactions, enabling the coupling of a wide range of substrates, including heteroaryl systems and sterically hindered combinations, often at room temperature and with low catalyst loadings. nih.gov Research has also explored the use of N-heterocyclic carbene (NHC) palladium complexes, which have shown high activity in these coupling reactions. organic-chemistry.org
Below is a table summarizing various palladium catalyst systems used in Suzuki-Miyaura coupling reactions.
| Catalyst Precursor | Ligand | Typical Substrates | Reference(s) |
| Pd(OAc)₂ | SPhos | Aryl/heteroaryl halides, vinylboronic acids | acs.org |
| Pd(OAc)₂ | PCy₃ | Aryl/vinyl triflates | organic-chemistry.org |
| Pd(PPh₃)₄ | - | Aryl/heteroaryl bromides | mdpi.com |
| NiCl₂(PCy₃)₂ | PCy₃ | Aryl halides, phenol (B47542) derivatives | nih.gov |
Ligands play a pivotal role in the Suzuki-Miyaura coupling by influencing the stability and reactivity of the palladium catalyst. The choice of ligand can significantly impact reaction rates, yields, and selectivity. acs.org
Electron-rich and bulky phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos), are highly effective. nih.govacs.org These ligands promote the oxidative addition step and facilitate the reductive elimination step of the catalytic cycle. nih.gov The steric bulk of these ligands can also help in the formation of monoligated palladium species, which are often the most active catalytic species. acs.org
The structure of the ligand can be fine-tuned to achieve desired outcomes. For example, the use of 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has been shown to confer unprecedented activity, allowing for reactions with low catalyst levels and the preparation of extremely hindered biaryls. acs.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, forming highly active and stable palladium complexes for Suzuki-Miyaura coupling. organic-chemistry.org
The following table details the effects of different ligands on Suzuki-Miyaura coupling reactions.
| Ligand | Key Feature(s) | Impact on Reaction | Reference(s) |
| Triphenylphosphine (PPh₃) | Basic and widely used | Effective for a range of couplings | mdpi.com |
| SPhos | Bulky, electron-rich biarylphosphine | High activity, good for hindered substrates | acs.org |
| RuPhos | Electron-rich biarylphosphine | Superior for coupling with secondary alkyltrifluoroborates | researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | High catalyst stability and activity | organic-chemistry.org |
The presence of a base is essential for the Suzuki-Miyaura coupling to proceed. nih.gov The base plays multiple roles in the catalytic cycle, with its primary function being the activation of the organoboron compound. deepdyve.comresearchgate.net
The base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻). deepdyve.comnih.gov This boronate is more readily transferred to the palladium center during the transmetalation step. researchgate.netnih.gov Computational studies have strongly suggested that the main mechanism of transmetalation begins with the reaction of the base and the organoboronic acid. nih.gov
The choice of base can influence the reaction's selectivity, especially in competitive reactions between different boronic acids. deepdyve.com The amount of base used can also be a critical factor, with fewer equivalents of base favoring the reactivity of the boronic acid with a lower pKa. deepdyve.comresearchgate.net Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). researchgate.netmdpi.com The gradual formation of boric acid as a byproduct can affect the acid-base equilibrium of the reaction medium. deepdyve.comresearchgate.net
This table illustrates the role of various bases in the Suzuki-Miyaura coupling.
| Base | Strength | Mechanistic Role | Common Applications | Reference(s) |
| Potassium Carbonate (K₂CO₃) | Moderate | Activates boronic acid | General purpose | researchgate.net |
| Cesium Carbonate (Cs₂CO₃) | Strong | Effective for challenging couplings | Hindered substrates | nih.gov |
| Potassium Phosphate (K₃PO₄) | Moderate | Mild base, good for sensitive substrates | General purpose | mdpi.comacs.org |
| Sodium Hydroxide (B78521) (NaOH) | Strong | Activates boronic acid | Aqueous media | youtube.com |
The solvent can significantly influence the outcome of a Suzuki-Miyaura reaction by affecting the solubility of reagents, the stability of the catalyst, and the reaction rate. researchgate.netvu.nl Common solvents include toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. mdpi.comvu.nl The choice of solvent can be critical, as demonstrated by studies where different solvents led to vastly different yields. researchgate.net For instance, in some systems, alcoholic solvents like methanol (B129727) have shown to be more effective than aprotic solvents like THF or DMF. researchgate.net
In recent years, there has been a growing emphasis on developing greener and more sustainable chemical processes. nih.gov This has led to the exploration of water as a reaction medium for Suzuki-Miyaura couplings. researchgate.netrsc.orgrsc.org Water is an attractive solvent due to its low cost, non-flammability, and environmental friendliness. fishersci.co.uk Furthermore, the use of water can sometimes enhance reaction rates and facilitate the separation of the product. nih.gov Other green solvents that have been investigated include 2-methyl-THF and t-amyl alcohol. nih.gov The selection of environmentally friendly solvents is a key aspect of making these powerful C-C bond-forming reactions more sustainable. acs.org
The following table summarizes the use of different solvents and their impact on Suzuki-Miyaura couplings.
| Solvent | Type | Role in Reaction | Green Chemistry Aspect | Reference(s) |
| Toluene | Aprotic | Common organic solvent | - | vu.nl |
| Tetrahydrofuran (THF) | Aprotic | Common organic solvent | Can be derived from renewable resources | vu.nlheia-fr.ch |
| 1,4-Dioxane | Aprotic | Common organic solvent | - | mdpi.comvu.nl |
| Water | Protic | Green solvent, can enhance reactivity | Highly sustainable | researchgate.netrsc.orgrsc.org |
| 2-Methyl-THF | Aprotic | Green alternative to THF | Safer and more environmentally friendly | nih.gov |
The Suzuki-Miyaura coupling is known for its broad substrate scope, tolerating a wide variety of functional groups on both the organohalide and the organoboron coupling partners. nih.govorganic-chemistry.org For this compound, the bromo-substituent can be coupled with a diverse range of boronic acids and their derivatives.
The reaction is not limited to arylboronic acids; vinylboronic acids and their esters are also effective coupling partners, leading to the formation of styrenyl derivatives. acs.orgnih.gov The reaction scope has also been extended to include alkylboronic acids, although these can sometimes be more challenging due to potential side reactions like β-hydride elimination. researchgate.net The use of potassium alkyltrifluoroborates has been shown to be effective for sp³-hybridized coupling partners. researchgate.net
While the Suzuki-Miyaura coupling is highly versatile, it does have some limitations. Sterically hindered substrates, particularly ortho-disubstituted arylboronic acids, can react slowly. nih.gov Additionally, some heteroaromatic boronic acids can be challenging coupling partners due to their instability and tendency to undergo protodeboronation. reddit.com However, the development of new catalyst systems and reaction conditions continues to expand the scope of this powerful reaction. acs.orgnih.gov
This table provides an overview of the scope and limitations with different coupling partners.
| Coupling Partner | Product Type | Scope | Limitations | Reference(s) |
| Arylboronic acids | Biaryls | Broad, including electron-rich and -poor arenes | Steric hindrance can be an issue | nih.govmdpi.com |
| Vinylboronic acids | Styrenes | Generally good yields | Stereoselectivity needs to be controlled | wikipedia.orgacs.org |
| Alkylboronic acids | Alkylarenes | Possible with specific catalysts | β-hydride elimination can be a side reaction | researchgate.net |
| Heteroarylboronic acids | Heterobiaryls | Wide scope | Some are unstable and prone to protodeboronation | reddit.comnih.gov |
Cross-Coupling Reactions Involving the Boronic Acid Moiety
The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably in the Suzuki-Miyaura reaction. However, its utility extends to other important transformations as well.
Beyond the well-known Suzuki coupling, this compound can participate in other valuable carbon-heteroatom and carbon-carbon bond-forming reactions.
The Chan-Lam-Evans coupling (also known as the Chan-Evans-Lam coupling) provides a powerful method for the formation of aryl-ether and aryl-amine bonds. wikipedia.org This copper-catalyzed reaction couples an aryl boronic acid with an alcohol or an amine. wikipedia.orgyoutube.com In the context of this compound, the boronic acid moiety can react with various alcohols or amines to introduce new functionalities. The reaction is typically carried out in the presence of a copper(II) catalyst, such as copper(II) acetate, and a base, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to yield the desired product. wikipedia.org The presence of the hydroxyl and bromo groups on the phenyl ring can influence the reaction's efficiency and may require optimization of reaction conditions.
The Petasis reaction , or Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and other amine derivatives. organic-chemistry.org In a typical Petasis reaction, this compound would serve as the aryl source. The reaction is advantageous due to its operational simplicity and the ability to tolerate a wide range of functional groups. organic-chemistry.org For instance, salicylaldehydes have been shown to react smoothly with secondary amines and boronic acids without the need for protecting the phenol group. organic-chemistry.org
Table 1: Examples of Alternative Organoboron Coupling Reactions
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Chan-Lam-Evans Coupling | Aryl boronic acid, Alcohol/Amine | Aryl ether/Aryl amine | Copper-catalyzed, mild conditions. wikipedia.orgorganic-chemistry.org |
| Petasis Reaction | Aryl boronic acid, Amine, Carbonyl | Substituted amine | Three-component reaction, good functional group tolerance. wikipedia.orgorganic-chemistry.org |
The presence of both a bromine atom and a boronic acid group on the same molecule makes this compound an ideal substrate for sequential and one-pot cross-coupling reactions. nih.govnih.gov These strategies are highly efficient as they allow for the construction of complex molecules in a single reaction vessel, avoiding lengthy purification steps of intermediates. acsgcipr.org
In a sequential cross-coupling strategy, the two reactive sites can be addressed in a stepwise manner. For example, the more reactive C-Br bond can first undergo a Suzuki-Miyaura coupling with a different boronic acid. The resulting biaryl product, which still contains the boronic acid functionality, can then be subjected to a second, different coupling reaction, such as a Chan-Lam-Evans coupling. The order of these reactions can often be controlled by carefully selecting the catalysts and reaction conditions. nih.gov
One-pot reactions take this concept a step further by performing both transformations in the same reaction flask without isolating the intermediate. acsgcipr.orgnih.gov For instance, a one-pot borylation/Suzuki reaction can be employed. nih.gov In a hypothetical scenario with a related di-halogenated starting material, one could first selectively form a boronic acid at one position, and then, by adding a second aryl halide and a suitable catalyst, induce a Suzuki coupling at that newly formed boronic acid site. More relevant to the subject compound, a one-pot, four-component reaction has been developed where a 4-bromo-diaryl-methane intermediate, formed from a 4-bromo-acetophenone derivative, undergoes a subsequent Suzuki coupling with another arylboronic acid. nih.gov This highlights the potential for complex, multi-component syntheses starting from precursors to this compound.
Table 2: Comparison of Sequential and One-Pot Cross-Coupling Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Sequential Coupling | Stepwise reactions with isolation of intermediates. | Allows for characterization of intermediates and optimization of each step. |
| One-Pot Coupling | Multiple reaction steps in a single vessel without isolation. | Increased efficiency, reduced waste, and time savings. acsgcipr.org |
Reactions Involving the Hydroxyl Group
The hydroxyl group on the aromatic ring provides another handle for further molecular elaboration.
The hydroxyl group of this compound can readily undergo etherification reactions. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This allows for the introduction of a wide variety of alkyl and aryl groups, modifying the steric and electronic properties of the molecule.
Esterification is another key transformation. The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. organic-chemistry.org The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a classic example. khanacademy.org These esterification reactions are valuable for installing functional handles that can be used in subsequent reactions or for modulating the biological activity of the final compound.
The ortho-relationship between the hydroxyl group and the boronic acid moiety can lead to directed reactivity through intramolecular hydrogen bonding or chelation. The hydroxyl group can coordinate to the boron atom, influencing the reactivity of the boronic acid. This interaction can affect the pKa of the boronic acid and its propensity to engage in coupling reactions. nih.gov
Furthermore, the hydroxyl group can act as a directing group in certain reactions. For example, in electrophilic aromatic substitution reactions, the hydroxyl group is a strong activating and ortho-, para-directing group. While the positions are already substituted, this directing effect can be important in more complex derivatives. Chelation control can also play a role in reactions involving metal catalysts, where the hydroxyl group can coordinate to the metal center, directing the catalytic transformation to a specific site on the molecule. This has been observed in reactions with other substituted phenols.
Reactivity of the Boronic Acid Functionality
The boronic acid group itself possesses a rich and versatile reactivity profile. Boronic acids are known to exist in equilibrium with their corresponding boronate anions in aqueous solution. researchgate.net The reactivity of both the neutral boronic acid and the anionic boronate can differ significantly. researchgate.net
The boron atom in a boronic acid has a vacant p-orbital, making it a Lewis acid. This allows it to reversibly form covalent bonds with nucleophiles such as diols, amino alcohols, and other bidentate ligands. researchgate.net This property is the basis for the use of boronic acids in sensors for saccharides and as dynamic covalent cross-linkers in self-healing materials. nih.govrsc.org The formation of boronate esters with diols is a reversible process that is sensitive to pH. rsc.org
The electronic nature of the substituents on the phenyl ring significantly influences the acidity and reactivity of the boronic acid. Electron-withdrawing groups, like the bromine atom in this compound, generally lower the pKa of the boronic acid, making it more acidic. nih.gov This can impact its reactivity in coupling reactions and its affinity for diols.
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Hydroxyphenylboronic Acid
Elucidation of Catalytic Cycles (e.g., Suzuki-Miyaura Oxidative Addition, Transmetalation, Reductive Elimination)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org The catalytic cycle for this reaction, when employing 4-bromo-2-hydroxyphenylboronic acid, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent, this compound, is transferred to the palladium(II) complex. youtube.com This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.com The hydroxide (B78521) or other basic anions can coordinate to the boron atom, increasing its nucleophilicity and facilitating the transfer of the aryl group to the palladium center. The bromide ligand on the palladium is replaced by the 4-bromo-2-hydroxyphenyl group. nih.gov
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. wikipedia.org In this intramolecular process, the two organic groups attached to the palladium(II) center couple to form the desired biaryl product, and a new carbon-carbon bond is formed. libretexts.orgyoutube.com Simultaneously, the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.comwikipedia.org For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other on the palladium complex. libretexts.org
Kinetic Studies and Rate-Determining Steps
Kinetic studies are instrumental in understanding the factors that influence the rate of a chemical reaction and in identifying the rate-determining step. nih.gov For Suzuki-Miyaura reactions involving aryl bromides like a derivative of this compound, the oxidative addition of the aryl bromide to the Pd(0) catalyst is frequently the slowest step and therefore rate-determining. libretexts.orgnih.gov
Kinetic investigations often reveal a first-order dependence on the concentration of the aryl bromide and the palladium catalyst, while being zero-order in the organoboron reagent. nih.gov This observation supports the notion that oxidative addition is the rate-limiting step. However, the specific rate-determining step can be influenced by several factors, including the nature of the reactants, the ligands on the palladium catalyst, the base used, and the solvent system. nih.govresearchgate.net
For instance, in some cases, particularly with less reactive boronic acids or under specific basic conditions, the transmetalation step can become rate-limiting. nih.gov The rate of transmetalation is influenced by the nucleophilicity of the organoboron species and the electrophilicity of the palladium(II) intermediate. The presence of the hydroxyl group at the ortho position in this compound can influence the reaction kinetics, potentially through intramolecular coordination or by affecting the acidity of the boronic acid.
| Factor | Influence on Reaction Rate | Supporting Evidence |
| Aryl Halide | Reactivity order: I > OTf > Br > Cl. libretexts.org | Oxidative addition is often the rate-determining step. libretexts.org |
| Ligand | Electron-rich and bulky ligands often accelerate oxidative addition and reductive elimination. libretexts.org | N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands are commonly used. nih.gov |
| Base | Activates the boronic acid for transmetalation. youtube.com Stronger bases can sometimes lead to faster reactions, but can also promote side reactions. nih.gov | The choice of base can alter the rate-determining step. nih.gov |
| Solvent | Can influence the solubility of reactants and intermediates, as well as the stability of the catalytic species. researchgate.net | Aprotic polar solvents like dioxane and THF are often employed. mdpi.comnih.gov |
Isotopic Labeling Experiments to Probe Reaction Pathways
Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. While specific isotopic labeling studies exclusively on this compound are not extensively documented in the readily available literature, the principles can be inferred from studies on analogous systems in Suzuki-Miyaura reactions.
For example, deuterium (B1214612) labeling can be used to investigate the stereochemistry of the transmetalation step. By synthesizing a deuterated version of the boronic acid, one can determine whether the transfer of the aryl group to the palladium center occurs with retention or inversion of configuration. In related systems, it has been shown that the transmetalation step in Suzuki-Miyaura couplings generally proceeds with retention of configuration at the carbon atom being transferred. nih.gov
Furthermore, isotopic labeling of the solvent or the base could be employed to understand their precise roles in the catalytic cycle. For instance, using a deuterated solvent could help elucidate its involvement in any protonolysis side reactions, which can lead to the decomposition of the organoboron reagent.
Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed catalytic cycle. libretexts.org In the context of Suzuki-Miyaura reactions, various spectroscopic techniques and, in some cases, isolation and X-ray crystallography have been used to identify key palladium intermediates.
For reactions involving arylboronic acids, intermediates such as the oxidative addition product, an arylpalladium(II) halide complex, have been characterized. libretexts.org Following this, the transmetalation intermediate, a diorganopalladium(II) complex where both organic partners are bound to the palladium center, can sometimes be observed. The presence of the ortho-hydroxyl group in this compound might lead to the formation of a chelated intermediate, where the hydroxyl group coordinates to the palladium center. This chelation could potentially stabilize the intermediate and influence the subsequent reductive elimination step.
Advanced Applications As a Chemical Building Block in Organic Synthesis Research
Synthesis of Complex Aromatic Scaffolds
The strategic placement of the bromo and hydroxyl groups on the phenylboronic acid ring makes this compound an ideal starting material for building intricate aromatic systems that are prevalent in medicinal chemistry and materials science.
The primary application of 4-bromo-2-hydroxyphenylboronic acid in this context is through the Suzuki-Miyaura coupling reaction. wikipedia.org This reaction facilitates the formation of a new carbon-carbon bond between an organoboron species (like our boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.org This methodology is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and general reliability for creating biaryl (two linked aryl rings) and polyaryl structures. wikipedia.orgnih.gov
In a typical Suzuki-Miyaura reaction, this compound can react with various aryl or vinyl halides to produce substituted biphenyls or styrenes. berkeley.eduwikipedia.org The resulting biaryl compounds, which contain a hydroxyl group ortho to the newly formed bond, are valuable precursors for many biologically active molecules. nih.gov For instance, the synthesis of biaryl analogs is a known strategy for developing anti-inflammatory and analgesic agents. nih.gov The general applicability of nanocatalysts in Suzuki cross-coupling reactions has further enhanced the synthesis of such biaryl compounds with high efficiency and the potential for catalyst recycling. researchgate.net
The reaction is not limited to simple aryl halides; it can be extended to more complex systems, allowing for the construction of elaborate polycyclic aromatic frameworks. The hydroxyl group can direct the regioselectivity of further reactions or be used as a handle for introducing other functionalities, while the bromine atom remains available for a subsequent, different cross-coupling reaction, allowing for a stepwise and controlled assembly of unsymmetrical polyaryl systems.
Table 1: Generalized Suzuki-Miyaura Coupling Reaction
| Reactant A | Reactant B | Catalyst/Base | Product |
| This compound | Aryl Halide (Ar-X) | Pd Catalyst, Base | 4-Bromo-2'-hydroxy-[1,1'-biphenyl] derivative |
| Arylboronic acid (Ar-B(OH)₂) | 4-Bromo-2-hydroxyphenyl-halide* | Pd Catalyst, Base | Aryl-(4-bromo-2-hydroxyphenyl) derivative |
| Note: The bromine on this compound can also act as the halide partner if the boronic acid function is first protected or reacted. |
The functionalization of heterocyclic rings is of paramount importance in drug discovery, as a vast number of pharmaceuticals contain nitrogen, oxygen, or sulfur-based ring systems. The Suzuki-Miyaura reaction is a key method for attaching aryl groups to these heterocycles. This compound serves as an effective coupling partner for halo-substituted heterocycles (e.g., bromo-pyridines, chloro-quinolines). This reaction introduces the 4-bromo-2-hydroxyphenyl moiety onto the heterocyclic core, creating advanced intermediates for various applications. The ability of MIDA (N-methyliminodiacetic acid) boronates, which can be prepared from boronic acids, to act as stable, slow-release sources of the boronic acid has expanded the scope of these couplings to include many unstable 2-heteroaryl boronic acids, demonstrating the robustness and adaptability of the underlying chemistry. harvard.edu
Methodology Development in Stereoselective Synthesis
The development of stereoselective reactions, which control the three-dimensional arrangement of atoms, is a frontier in organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. While this compound itself is achiral, its derivatives can be employed in the field of asymmetric synthesis.
The biaryl axis of certain substituted biphenyls can be chiral (a phenomenon known as atropisomerism). Asymmetric Suzuki-Miyaura coupling reactions have been developed to control the stereochemistry of this axis, providing enantioselective routes to chiral biaryl compounds. berkeley.edu Although specific research highlighting this compound or its direct derivatives in the development of novel stereoselective methods is not widely documented in the provided results, the principles of asymmetric catalysis are broadly applicable. The synthesis of chiral ligands for such transformations or the use of chiral substrates derived from this boronic acid represents a potential, albeit less explored, avenue for its application in stereoselective methodology. For example, efficient stereoselective routes to complex molecules like (2S,4R)-4-hydroxyproline have been established using iodine-mediated cyclization, showcasing the type of advanced stereoselective strategies that exist in organic synthesis. elsevierpure.com
Role in Target-Oriented Synthesis of Advanced Intermediates
Target-oriented synthesis aims to create a specific, often complex, molecule of interest, such as a natural product or a drug candidate. This compound is a valuable building block in this endeavor, primarily for constructing key intermediates that form the backbone of the final target.
The synthesis of biaryl cores is crucial for a number of therapeutic agents. nih.gov For example, derivatives of biphenyl-4-carboxylic acid have been investigated as anticancer agents that inhibit tubulin polymerization. nih.gov Furthermore, the benzyloxyphenyl moiety, which can be synthesized from precursors like this compound, is a common structural feature in highly potent and selective inhibitors of monoamine oxidase B (MAO-B), which are used in therapy for Parkinson's disease. nih.gov The synthesis of intermediates for Angiotensin II antagonists, a class of antihypertensive drugs, also relies on the construction of substituted biphenyl (B1667301) systems. google.com In these syntheses, the boronic acid provides a reliable method to form the central biphenyl scaffold, which is later elaborated to yield the final, complex drug molecule.
Table 2: Application in the Synthesis of Advanced Intermediates
| Target Compound Class | Role of this compound | Therapeutic Area |
| Biaryl Analogs | Building block for the biphenyl core structure. nih.gov | Anti-inflammatory, Analgesic nih.gov |
| Monoamine Oxidase B (MAO-B) Inhibitors | Precursor to the benzyloxyphenyl or biphenyl moiety. nih.gov | Parkinson's Disease nih.gov |
| Tubulin Polymerization Inhibitors | Precursor to biphenyl-4-carboxylic acid derivatives. nih.gov | Anticancer nih.gov |
| Angiotensin II Antagonists | Building block for the core biphenyl structure. google.com | Antihypertensive google.com |
Theoretical and Computational Chemistry Studies of 4 Bromo 2 Hydroxyphenylboronic Acid and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict their chemical reactivity. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G, are employed to determine the optimized molecular geometry and a variety of electronic properties. researchgate.netmdpi.com These properties, known as reactivity descriptors, help in rationalizing the behavior of a molecule in chemical reactions. psu.edudocumentsdelivered.com
Key global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include:
HOMO-LUMO Energy Gap (ΔE): A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. beilstein-journals.org
Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. mdpi.com
Electronegativity (χ): This describes the power of an atom or group of atoms to attract electrons.
Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. mdpi.com
For 4-bromo-2-hydroxyphenylboronic acid, DFT calculations would reveal how the electron-withdrawing bromine atom and the electron-donating hydroxyl group collectively influence the electron density on the aromatic ring and the boronic acid moiety. The Molecular Electrostatic Potential (MEP) map is another valuable output, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, predicting where it is most likely to interact with other reagents. mdpi.com
While specific values for this compound are not available in the cited literature, the table below presents representative DFT-calculated reactivity descriptors for a related chalcone (B49325) derivative, illustrating the type of data generated from such studies.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Data below is for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, an illustrative example, and not this compound)
| Parameter | Symbol | Value (eV) | Reference |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.04 | mdpi.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.12 | mdpi.com |
| Energy Gap | ΔE | 3.92 | mdpi.com |
| Hardness | η | 1.96 | mdpi.com |
| Softness | S | 0.51 | mdpi.com |
| Electronegativity | χ | 4.08 | mdpi.com |
| Electrophilicity Index | ω | 4.24 | mdpi.com |
Molecular Modeling of Reaction Mechanisms and Transition States
Molecular modeling is crucial for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states. For boronic acids, the Suzuki-Miyaura cross-coupling reaction is of paramount importance. beilstein-journals.orgnih.gov Computational studies on this reaction typically model the three core steps of the catalytic cycle:
Oxidative Addition: The aryl halide (in this case, a derivative of this compound) adds to the low-valent palladium catalyst.
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This is often the rate-determining step and can be complex, sometimes involving a base to form a more reactive boronate species. nih.govresearchgate.net
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the catalyst.
DFT calculations are used to map the potential energy surface of the reaction, locating the structures of intermediates and transition states. mdpi.com Methods such as Quadratic Synchronous Transit (QST2) are specifically employed to find the saddle points corresponding to transition states. mdpi.com Studies on the coupling of bromobenzene (B47551) with phenylboronic acid have shown that the zeolite framework of a heterogeneous catalyst can facilitate electron transfer and lower the activation energy barrier. nih.gov Similarly, investigations into the coupling of bromopyridines have led to the computational and NMR identification of transient [Pd{Ph-B(OH)3−}{C5H2RN}(PR3)2] complexes during the transmetalation step. researchgate.net Modeling these reactions for this compound would provide specific insights into its reactivity under different catalytic conditions and the influence of its ortho-hydroxyl group, which could potentially chelate to the metal center and alter the reaction pathway. beilstein-journals.org
Conformer Analysis and Intramolecular Interactions Influencing Reactivity
The reactivity of this compound is heavily influenced by its three-dimensional shape and internal, non-covalent interactions. The molecule possesses rotational freedom primarily around the C-B bond and the two B-O bonds. This leads to several possible conformers, with their relative stabilities dictated by a delicate balance of steric and electronic effects. nih.gov
A key feature of the 2-hydroxy substituted phenylboronic acid structure is the potential for intramolecular hydrogen bonding. Theoretical studies on analogous molecules, such as 2-halophenols and 2'-haloflavonols, are particularly insightful. nih.govnih.gov For this compound, a likely and significant interaction is an intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and an oxygen atom of the boronic acid's B(OH)2 group. This interaction would form a stable six-membered ring, significantly influencing the molecule's preferred conformation. nih.gov Furthermore, weaker interactions, such as a C-Br···O non-bonding interaction, might also play a role in stabilizing certain geometries. nih.gov
Computational methods like DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are used to characterize these weak interactions and quantify their stabilizing energy. nih.govnih.gov Conformational analysis typically reveals a few low-energy structures, with the most stable conformer being the most populated at equilibrium. For other phenylboronic acids, the cis-trans configuration of the B(OH)2 group is often found to be the most stable. nih.gov
Table 2: Illustrative Relative Energies of Phenylboronic Acid Conformers (Data below is for diindolylmethane-phenylboronic acid hybrids, serving as an example of conformer analysis, and not for this compound)
| Conformer | Relative Energy (kcal/mol) | Reference |
| cis-trans | 0.0 | nih.gov |
| trans-trans | 0.7 - 3.3 | nih.gov |
| cis-cis | 0.7 - 3.3 | nih.gov |
Intermolecular Interactions in Supramolecular Assemblies and Co-crystals
In the solid state, molecules of this compound arrange into ordered crystalline structures through a network of intermolecular interactions. The boronic acid functional group, -B(OH)2, is a particularly effective and versatile participant in these interactions, acting as both a hydrogen bond donor and acceptor, much like the well-studied carboxylic acid dimer synthon. diva-portal.org
Crystal structure analyses of analogous 4-halophenylboronic acids, including 4-chlorophenylboronic acid and 4-bromophenylboronic acid, provide a clear model for the expected behavior. acs.orgacs.org The dominant interaction is the O-H···O hydrogen bond between the boronic acid moieties of adjacent molecules. This typically leads to the formation of robust hydrogen-bonded dimers with an R²₂(8) graph set motif. mdpi.com These dimers then serve as building blocks that assemble into larger chains or sheets. acs.orgacs.org
The halogen atom also plays a crucial, albeit secondary, role in directing the crystal packing. In the crystal structure of 4-bromophenylboronic acid, Br···Br interactions with a distance of 3.57 Å have been observed, helping to organize the molecules into infinite chains. acs.org Other weak interactions, such as C-H···O and C-H···X (where X is the halogen), further stabilize the three-dimensional architecture. acs.org The interplay between the strong O-H···O hydrogen bonds and these weaker halogen-related interactions determines the final supramolecular assembly. acs.org The ability of boronic acids to form co-crystals with various N-donor compounds and active pharmaceutical ingredients further highlights their importance in crystal engineering and materials science. diva-portal.orgmdpi.com
Table 3: Summary of Intermolecular Interactions in Analogous Halophenylboronic Acid Crystals
| Interaction Type | Description | Role in Crystal Packing | References |
| O-H···O | Hydrogen bonds between boronic acid groups | Forms primary dimers and chains | acs.orgacs.org |
| Br···Br | Halogen-halogen interaction | Connects molecules into extended structures | acs.org |
| C-H···X (X=Cl, Br) | Weak hydrogen bond involving halogen | Secondary interaction influencing packing | acs.org |
| O-H···N | Hydrogen bond in co-crystals with N-donors | Directs assembly in multi-component systems | diva-portal.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications
Application of Advanced NMR Spectroscopy for Mechanistic Insights and Product Characterization (e.g., 2D NMR, ¹¹B NMR for boron species)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of boronic acids. Beyond standard one-dimensional (1D) proton and carbon NMR, advanced techniques like two-dimensional (2D) NMR and Boron-11 NMR (¹¹B NMR) offer deeper understanding.
¹¹B NMR Spectroscopy
Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9% natural abundance, spin I=3), with ¹¹B being the more commonly utilized due to its higher sensitivity and lower quadrupole moment. nsf.gov ¹¹B NMR is exceptionally useful for probing the local environment of the boron atom in 4-Bromo-2-hydroxyphenylboronic acid. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.
sp²-hybridized Boronic Acids: Trigonal planar, sp²-hybridized boronic acids typically show a resonance in the range of δ 28-33 ppm. sdsu.edu
sp³-hybridized Boronate Esters/Adducts: When the boronic acid reacts with a diol to form a cyclic boronate ester or coordinates with a Lewis base, the boron atom becomes sp³-hybridized and tetrahedral. This change in geometry and coordination results in a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between δ 2-13 ppm. nsf.govresearchgate.net
This distinct shift allows for the direct monitoring of reactions and equilibria. For instance, in studies involving the binding of phenylboronic acids to diols (a key interaction for carbohydrate sensing), ¹¹B NMR can be used to quantify the extent of complexation by monitoring the chemical shifts as a function of pH. nsf.govnih.gov The transformation from the boronic acid to the boronate can be tracked, confirming that complexation is often favored at pH values above the pKa of the boronic acid. nsf.govnih.gov
2D NMR Spectroscopy
While 1D NMR provides information on chemical shifts and basic connectivity, 2D NMR techniques are crucial for the unambiguous assignment of signals in complex molecules, such as derivatives of this compound. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (²J and ³J couplings). It is instrumental in identifying spin systems within a molecule, allowing for the tracing of proton connectivity throughout the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to a carbon atom. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
By combining these techniques, researchers can fully characterize the structure of reaction products, identify impurities, and gain mechanistic insights into reactions involving this compound.
Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Boron Species
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |
|---|---|---|
| Phenylboronic Acids | sp² | δ 28-33 |
| Cyclic Boronate Esters | sp³ | δ 2-13 |
| Tetrahedral Borates (R-B(OH)₃⁻) | sp³ | δ 2-13 |
Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and its reaction products, confirm elemental composition through high-resolution mass spectrometry (HRMS), and monitor the progress of chemical reactions in real-time.
Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry, offer a rapid method for analyzing reaction mixtures directly, often without the need for sample preparation or chromatographic separation. waters.com This allows chemists to quickly:
Identify Starting Materials: Confirm the presence and purity of reactants like this compound.
Monitor Reaction Progress: By taking small aliquots from a reaction at various time points, MS can track the depletion of starting materials and the formation of the desired product. For example, in a Suzuki coupling reaction, one could monitor the disappearance of the signal for this compound and the appearance of the new, higher mass signal corresponding to the coupled product.
Detect Intermediates and Byproducts: The high sensitivity of MS can reveal the presence of transient intermediates or minor byproducts, providing valuable mechanistic information.
When coupled with liquid chromatography (LC-MS), the technique can separate complex mixtures before detection, allowing for the individual analysis of each component. This is particularly useful for analyzing the outcome of synthetic steps, where multiple products or unreacted starting materials may be present.
Table 2: Application of Mass Spectrometry in the Analysis of this compound Chemistry
| MS Application | Technique | Information Obtained |
|---|---|---|
| Molecular Weight Confirmation | LC-MS, Direct Infusion MS | Verification of the mass of starting materials, intermediates, and final products. |
| Reaction Monitoring | ASAP-MS, LC-MS | Tracking reactant consumption and product formation over time. |
| Impurity Profiling | LC-MS, HRMS | Identification and quantification of byproducts and impurities in a reaction mixture. |
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself can be challenging, the analysis of its derivatives and co-crystals offers unparalleled insight into molecular geometry and the non-covalent interactions that dictate crystal packing. diva-portal.org
Phenylboronic acids are excellent building blocks for crystal engineering because the boronic acid group, -B(OH)₂, is a versatile hydrogen bond donor and acceptor. diva-portal.org It can form robust hydrogen-bonded synthons, which are predictable patterns of intermolecular interactions.
Homomeric Interactions: Molecules of the same type interact with each other. Phenylboronic acids often form hydrogen-bonded dimers through their -B(OH)₂ groups. researchgate.net
Heteromeric Interactions: The boronic acid interacts with a different molecule, known as a co-former. Co-crystallization of this compound with various nitrogen-containing compounds (e.g., pyridines, phenanthrolines) can lead to highly predictable and stable structures, typically involving strong O-H···N hydrogen bonds between the boronic acid hydroxyl groups and the nitrogen atom of the co-former. diva-portal.orgacs.org
The presence of the bromine atom and the hydroxyl group on the phenyl ring adds further layers of complexity and opportunity for directed crystal engineering. These groups can participate in other significant intermolecular interactions:
Halogen Bonding: The bromine atom can act as a Lewis acidic region (a σ-hole) and interact with Lewis bases like nitrogen or oxygen atoms.
The study of the crystal structures of derivatives and co-crystals provides crucial data on bond lengths, bond angles, and the precise geometry of these intermolecular contacts. mdpi.com Techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions within the crystal, providing a detailed map of close contacts and their relative contributions to the stability of the crystal lattice. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-hydroxybenzoic acid |
| 4-Carboxyphenylboronic acid |
| 4-Chlorophenylboronic acid |
| 4-Cyanophenylboronic acid |
| 4-Hydroxyphenylboronic acid |
| Isoniazid |
| 1,5-Benzodiazepin-2-one |
| 4,4′-Bipyridine |
| 1,2-Bis(4-pyridyl)ethene |
| Phenazine |
| 1,10-Phenanthroline |
| 4,7-Phenanthroline |
| Melamine |
Emerging Research Directions and Future Perspectives for 4 Bromo 2 Hydroxyphenylboronic Acid
Integration into Flow Chemistry Systems for Scalable Synthesis
The transition from batch to continuous flow processing represents a major leap forward in chemical manufacturing, offering enhanced safety, consistency, and scalability. While specific literature on the flow synthesis of 4-bromo-2-hydroxyphenylboronic acid is not yet widespread, the principles are well-established for structurally related compounds. Research into the cost-effective and scalable synthesis of other key building blocks, such as 4-bromo-1,2-dimethyl-1H-imidazole, highlights the industry's demand for robust and commercially viable production methods. thieme-connect.dethieme.de The challenges in large-scale synthesis of such intermediates, including the formation of regioisomers and modest yields in traditional batch methods, are significant drivers for innovation. thieme.de
Future research will likely focus on developing continuous flow processes for the synthesis of this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors. The integration of in-line purification and real-time analytics could lead to a fully automated and highly efficient manufacturing process, making this valuable building block more accessible for large-scale applications.
Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are at the forefront of green chemistry, utilizing light or electrical energy, respectively, to drive chemical reactions under mild conditions. These methods open up new reaction pathways that are often inaccessible through traditional thermal methods. For this compound, these techniques could enable highly selective transformations.
Research in this area is still in its early stages, but the potential is considerable. For instance, photocatalytic methods could be developed for the selective functionalization of the C-Br bond without affecting the boronic acid or hydroxyl moieties. Similarly, electrocatalysis could offer a controlled way to modulate the reactivity of the molecule, potentially enabling novel coupling reactions or functional group interconversions. This represents a fertile ground for future investigations aimed at expanding the synthetic utility of this compound.
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
This compound is a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The efficiency and selectivity of these reactions are critically dependent on the catalytic system employed, which typically consists of a palladium or other transition metal catalyst and supporting ligands.
Future research will focus on creating next-generation catalysts tailored for substrates like this compound. The objectives include:
Lowering Catalyst Loading: Developing highly active catalysts to reduce the amount of expensive and often toxic precious metals required.
Enhancing Selectivity: Designing ligands that can precisely control which part of the molecule reacts, for example, enabling selective coupling at the C-Br bond versus the C-B bond under different conditions.
Broadening Substrate Scope: Creating robust catalytic systems that are tolerant of a wide range of functional groups, allowing this building block to be coupled with more complex molecules.
These advancements will be crucial for the efficient synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for electronics.
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, this involves improving both its own synthesis and the sustainability of the reactions in which it is used. Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. Efficient water-mediated synthetic routes have been successfully developed for other related aromatic compounds. researchgate.net
Energy Efficiency: Employing catalytic methods and flow chemistry to reduce the energy consumption of synthetic processes.
Waste Reduction: Developing high-yielding reactions that avoid the formation of difficult-to-separate byproducts, such as regioisomers. thieme.de
Adopting these green chemistry principles will not only reduce the environmental impact but also improve the economic viability of processes involving this compound.
Exploration of Unconventional Reactivity Modes
Beyond its established role in Suzuki-Miyaura cross-coupling, the unique structure of this compound allows for the exploration of unconventional reactivity. The ortho-hydroxyl group, in particular, can act as a directing group or participate in chelation, influencing the reactivity of the adjacent boronic acid function.
Future research could investigate:
Chelation-Assisted Reactions: Using the hydroxyl group to coordinate to a metal center, thereby directing a catalytic reaction to a specific site on the molecule with high selectivity.
Tandem or Cascade Reactions: Designing multi-step reactions where the different functional groups react sequentially in a one-pot process, increasing synthetic efficiency.
Boronic Acid as a Traceless Directing Group: Utilizing the boronic acid group to control the regioselectivity of a transformation on the aromatic ring, followed by its removal or conversion to another functional group.
These novel approaches would significantly expand the synthetic toolbox available to chemists and enable the construction of complex molecular architectures.
Advanced Materials Science Applications as a Building Block
Boronic acids are fundamental building blocks in materials science, and this compound is no exception. boronmolecular.com Its functional groups make it an attractive candidate for incorporation into a variety of advanced materials.
Polymers: The boronic acid and hydroxyl groups can participate in polymerization reactions to form novel polymers. For example, it can be used to create boronate ester-linked polymers, whose connectivity can be sensitive to pH or the presence of diols, leading to "smart" materials that respond to environmental stimuli.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. youtube.com The hydroxyl and boronic acid groups of this compound can coordinate to metal centers, making it a potential organic linker for creating new MOFs. researchgate.net The bromine atom provides a site for post-synthetic modification, allowing the properties of the MOF, such as its porosity or catalytic activity, to be fine-tuned.
Optoelectronic Materials: The electronic properties of organic materials can be precisely tuned by introducing different functional groups. The combination of electron-donating (hydroxyl) and electron-withdrawing/heavy atom (bromo) substituents on this compound makes it an intriguing building block for organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. boronmolecular.com
The table below summarizes the emerging research directions and their potential impact.
| Research Direction | Key Objective(s) | Potential Impact |
| Flow Chemistry Integration | Develop scalable, continuous-flow synthesis methods. | Increased availability, lower cost, and improved safety for a key chemical building block. |
| Photocatalysis & Electrocatalysis | Enable novel, highly selective transformations under mild conditions. | Expansion of synthetic utility and access to new chemical structures. |
| Novel Catalytic Systems | Enhance efficiency, selectivity, and substrate scope in cross-coupling reactions. | More efficient synthesis of complex molecules for pharmaceuticals and materials science. |
| Green Chemistry Approaches | Reduce environmental impact through waste minimization and use of safer solvents. | More sustainable and economically viable chemical manufacturing. |
| Unconventional Reactivity | Exploit unique functional group interplay for novel reaction pathways. | Development of powerful new synthetic methods and increased molecular complexity. |
| Advanced Materials Science | Utilize as a building block for functional polymers, MOFs, and optoelectronics. | Creation of new materials with tailored properties for a wide range of applications. |
Q & A
Q. What are the established synthetic routes for 4-bromo-2-hydroxyphenylboronic acid, and how do reaction conditions influence yield?
A common approach involves functionalizing a brominated phenol precursor. For example, a Grignard reagent (e.g., 4-bromo-2-hydroxyphenyl magnesium bromide) can react with trimethyl borate under an inert atmosphere at low temperatures (−20°C to 0°C) to minimize side reactions . Hydrolysis under acidic conditions yields the boronic acid. The hydroxyl group may require protection (e.g., as a methyl ether) during synthesis to prevent undesired boronate ester formation. Yield optimization typically involves controlling stoichiometry, temperature, and reaction time.
Q. What purification techniques are recommended for isolating high-purity this compound?
Column chromatography using silica gel and a solvent system such as ethyl acetate/hexane (1:3 v/v) is effective for removing unreacted precursors. Recrystallization from ethanol/water mixtures can further enhance purity (>98%). Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity, with UV detection at 254 nm .
Q. How is this compound characterized structurally?
Key techniques include:
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety. The bromine atom acts as a potential leaving group for sequential functionalization (e.g., nucleophilic substitution). The hydroxyl group enables further derivatization (e.g., esterification) .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation and boronic acid dimerization. Desiccate to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?
Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. CsF), and solvent (toluene/ethanol vs. DMF) significantly impact yields. For electron-deficient aryl partners, microwave-assisted heating (100°C, 30 min) improves coupling efficiency. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Q. How do steric and electronic effects of the hydroxyl and bromine substituents influence reactivity?
The hydroxyl group introduces steric hindrance and hydrogen-bonding capacity, which may slow transmetallation in cross-coupling reactions. Conversely, the bromine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution. Computational DFT studies (e.g., assessing charge distribution via Mulliken analysis) can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH affecting boronic acid ionization). Validate activity via dose-response curves in multiple cell lines and confirm target engagement using competitive binding assays (e.g., fluorescence polarization). Compare results with structurally analogous compounds (e.g., 4-bromo-2-methylphenylboronic acid) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model binding to enzymes like proteasomes or serine hydrolases. Focus on the boronic acid’s ability to form reversible covalent bonds with catalytic residues (e.g., Thr1 in the proteasome) .
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
Under acidic conditions (pH < 3), the boronic acid may hydrolyze to phenol. At elevated temperatures (>60°C), debromination or dimerization via boroxine formation can occur. Stability studies (HPLC monitoring over 72 hours) are recommended for long-term storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
